3-Acridin-10-ium-10-ylpropane-1-sulfonate

Übersicht

Beschreibung

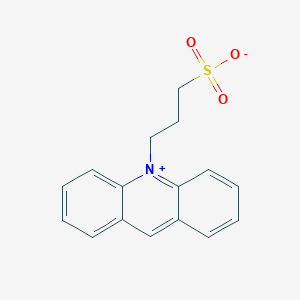

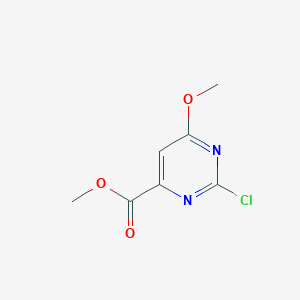

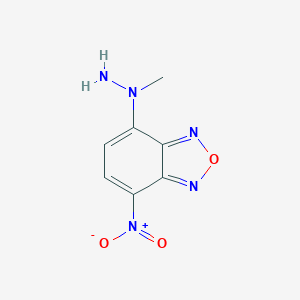

3-Acridin-10-ium-10-ylpropane-1-sulfonate is a chemical compound with the molecular formula C16H15NO3S . It has a molecular weight of 301.4 g/mol . The IUPAC name for this compound is 3-acridin-10-ium-10-ylpropane-1-sulfonate .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] . Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.4 g/mol . It has a computed XLogP3-AA value of 2.8 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has a topological polar surface area of 69.5 Ų , which can be an indicator of its ability to permeate cell membranes. The compound has a rotatable bond count of 3 , which can influence its bioavailability.Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

3-Acridin-10-ium-10-ylpropane-1-sulfonate: has been extensively researched for its potential as an anti-cancer agent. Acridine derivatives, including this compound, are known for their high cytotoxic activity against cancer cell lines. They function primarily through DNA intercalation, disrupting the biological processes involving DNA and related enzymes .

Leukemia Treatment

The photocytotoxicity of propyl acridine derivatives acts against leukemia cell lines, making them promising candidates for anti-tumor drugs against UDP-UGT’s .

Breast Cancer Therapy

Acridine derivatives like CK0403 have shown potency in breast cancer treatment, particularly against estrogen receptor-negative HER2 .

DNA Sequence Specificity

Acridine platinum (Pt) complexes with this compound have demonstrated specificity on evaluated DNA sequences, suggesting a targeted approach in cancer therapy .

Alzheimer’s Disease Research

Acridine derivatives are being explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with DNA and inhibit enzymes involved in DNA processes makes them valuable in studying disease mechanisms and potential treatments .

Bacterial and Protozoal Infections

The structural attributes of acridine derivatives contribute to their effectiveness as agents against bacterial and protozoal infections. Their planar aromatic rings facilitate intercalation into double-stranded DNA, which is crucial for their antibacterial properties .

DNA Repair Protein Inhibitors

Combining acridine medications with bioactive substances like DNA repair protein inhibitors can potentially prevent cancer and improve treatment outcomes. This synergistic approach enhances the therapeutic potency of acridine derivatives .

Material Sciences and Organoelectronics

Acridine derivatives have found widespread use in material sciences and organoelectronics due to their synthetic scaffold advancements and modifications. They contribute to the development of luminous materials and electronic devices .

Photophysics Applications

Owing to their structural features, acridine derivatives are also used in photophysics. Their planar form and charge transfer capabilities make them suitable for applications involving light and energy transfer .

Wirkmechanismus

The mechanism of action of acridine derivatives is primarily due to their intercalation into double-stranded DNA . This intercalation, driven by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Zukünftige Richtungen

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a topic of ongoing research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Eigenschaften

IUPAC Name |

3-acridin-10-ium-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKBSSHVLHIPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405515 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acridin-10-ium-10-ylpropane-1-sulfonate | |

CAS RN |

83907-41-9 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)